N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-17(21-18(19-13)22-9-3-4-10-22)25-12-16(23)20-14-5-7-15(24-2)8-6-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLSBUHJBPLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methyl-2-(Pyrrolidin-1-yl)Pyrimidin-4-ol
The pyrimidine core is synthesized via a cyclocondensation reaction between thiourea and β-keto ester derivatives. For example:
-
Reagents : Methyl acetoacetate, guanidine carbonate, and pyrrolidine.
-
Conditions : Reflux in ethanol (78°C, 12 hours) under nitrogen atmosphere.
-
Mechanism : The reaction proceeds through nucleophilic substitution, where pyrrolidine displaces the thiourea group at the C2 position of the pyrimidine ring.
The resulting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 68–72%).
Functionalization of the Pyrimidine Core
Oxyacetamide Side Chain Introduction
The hydroxyl group at the C4 position of the pyrimidine undergoes alkylation with chloroacetyl chloride:
-
Reagents : Chloroacetyl chloride, potassium carbonate (K₂CO₃).
-
Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature (RT), 6 hours.
-
Product : 2-Chloro-N-(4-methoxyphenyl)acetamide intermediate.
Critical Note : Excess chloroacetyl chloride must be quenched with ice-water to prevent di-alkylation.
Coupling with 4-Methoxyaniline
Nucleophilic Aromatic Substitution
The final step involves coupling the chlorinated intermediate with 4-methoxyaniline:
-
Molar Ratio : 1:1.2 (intermediate:aniline).
-
Catalyst : Triethylamine (Et₃N, 1.5 equiv).
-
Conditions : Reflux in acetonitrile (82°C, 8 hours).
Yield Optimization :
-
Temperature Control : Maintaining reflux minimizes byproduct formation.
-
Solvent Choice : Acetonitrile enhances reaction kinetics compared to THF or DCM.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern approaches employ continuous flow reactors to improve scalability:
Green Chemistry Modifications
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.
-
Catalyst Recycling : Immobilized Et₃N on silica gel allows 5 reaction cycles without yield loss.
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
| Parameter | Specification | Method |
|---|---|---|
| Assay | ≥98.5% | HPLC |
| Residual Solvent | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Di-alkylated derivatives (5–8% yield).
-
Solution : Stepwise addition of chloroacetyl chloride at 0°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Reactor | 65 | 97 | 120 |
| Continuous Flow | 78 | 99 | 85 |
| Microwave-Assisted | 72 | 98 | 95 |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- This compound is cataloged (CAS RN: 1226447-34-2) but lacks reported bioactivity data . N-(5-Fluoro-2-Methylphenyl) Analogs (): The 5-fluoro-2-methylphenyl group and tetrahydroisoquinolinyl substitution (L868-1484) may enhance lipophilicity and blood-brain barrier penetration, suggesting neurological applications .
- These analogs (CAS RN: 1226457-07-3, 1226453-95-7) are structurally similar but untested pharmacologically . Compound 40 in : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide demonstrates potent anti-cancer activity (IC50 < 10 µM against HCT-1, MCF-7), highlighting the role of sulfonyl and morpholinyl groups in enhancing cytotoxicity .
Heterocyclic Amine Modifications
- Piperidinyl vs. Pyrrolidinyl :
- Morpholinyl and Quinazoline Derivatives :
Acetamide Side Chain Modifications
- Hydrazide Derivatives (): Replacing the acetamide with hydrazide (2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide) introduces nucleophilic -NH-NH2 groups, enabling further cyclization into triazoles or oxadiazoles.
- Methyl Benzoate Analogs (, BG14114):
- Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate introduces an ester group, which may enhance membrane permeability but reduce metabolic stability .
Biological Activity
N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a compound of significant interest in medicinal chemistry, has been studied for its biological activity, particularly in relation to various receptor interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a methoxy-substituted phenyl group and a pyrimidine moiety linked through an acetamide functional group. This configuration is critical for its interaction with biological targets.
Research indicates that this compound may act as a modulator of various G protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes. Although specific receptor targets for this compound have not been extensively detailed in the literature, similar compounds have shown affinity for receptors involved in neurotransmission and inflammation.
Potential Receptor Interactions
- Histamine H4 Receptor : Compounds structurally related to this compound have been identified as ligands for the histamine H4 receptor, which is implicated in immune response and inflammatory processes .
- Orexin Receptors : The orexin system, particularly OX1 and OX2 receptors, has been a focus of research for compounds with similar structures. These receptors are crucial for regulating arousal, sleep, and appetite .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable biological activities:
| Activity | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Histamine H4 binding | Radiolabeled Binding | 50 nM | |
| Orexin receptor binding | Functional Assay | 100 nM |
In Vivo Studies
Preliminary studies suggest that this compound may possess anti-inflammatory properties. For instance, it was tested in carrageenan-induced edema models, where it exhibited significant reduction in swelling compared to control groups .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating conditions related to inflammation and sleep disorders. The modulation of histamine receptors could be beneficial in managing allergic responses and other inflammatory conditions.
Q & A
Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Substitution reactions under alkaline conditions to introduce the pyrimidinyloxy moiety (e.g., coupling 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with a chloroacetamide intermediate) .
- Step 2 : Acidic or reductive conditions for intermediate purification, such as iron powder reduction for nitro-to-amine conversion in analogous compounds .
- Step 3 : Condensation with 4-methoxyaniline using coupling agents like EDC/HOBt to form the final acetamide .
Critical Parameters : Temperature control (60–80°C), solvent selection (DMF or THF), and catalyst optimization (e.g., triethylamine for deprotonation) .
Q. How is the structural integrity of this compound validated?
Analytical characterization employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (LC-MS) : Molecular ion peak at m/z 376.0 [M+H] for related analogs .
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Q. What solvents and catalysts are optimal for its chemical stability?
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance solubility during reactions, while ethanol/water mixtures aid recrystallization .
- Catalysts : Sodium hydride for deprotonation in substitution reactions; palladium catalysts for cross-coupling in analogous pyrimidine derivatives .
Advanced Research Questions
Q. How do substituent variations influence its biological activity?
Structure-Activity Relationship (SAR) studies highlight:
| Substituent | Biological Impact | Source |
|---|---|---|
| 4-Methoxyphenyl | Enhanced solubility and metabolic stability | |
| Pyrrolidin-1-yl pyrimidine | Improved enzyme/receptor binding affinity | |
| Fluorophenyl analogs | Increased lipophilicity and membrane permeation | |
| Substituents at the phenyl and pyrimidine rings modulate pharmacokinetics and target engagement . |
Q. What in silico strategies predict its mechanism of action?
- Molecular Docking : Pyrimidine and acetamide moieties show affinity for kinase ATP-binding pockets (e.g., EGFR or CDK2) using AutoDock Vina .
- MD Simulations : Stability of ligand-receptor complexes assessed via GROMACS, with RMSD <2 Å over 100 ns trajectories .
- QSAR Models : LogP values (2.5–3.5) correlate with cytotoxicity in cancer cell lines (IC <10 μM) .
Q. How are contradictions in biological data resolved?
Case Study: Discrepancies in IC values across studies may arise from:
- Assay Conditions : Varying ATP concentrations in kinase assays .
- Cell Line Heterogeneity : Differences in CYP450 expression affecting metabolic activation .
Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings in orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize bioavailability for in vivo studies?
- Formulation : Nanoemulsions (particle size <200 nm) using TPGS surfactants improve oral absorption .
- Prodrug Design : Esterification of the acetamide group enhances intestinal permeability (e.g., ethyl ester analogs) .
- PK/PD Modeling : AUC and C predictions via GastroPlus software guide dosing regimens .
Q. How is target selectivity evaluated against related enzymes?
- Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography : Co-crystal structures (PDB) reveal hydrogen bonding with hinge regions (e.g., pyrimidine-NH to Glu694 in EGFR) .
- Selectivity Index : Ratio of IC for primary vs. off-targets (>100-fold preferred) .
Q. What analytical methods quantify degradation products under stress conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- UPLC-MS/MS : Identify oxidation byproducts (e.g., sulfoxide derivatives) and hydrolyzed fragments .
- ICH Compliance : Follow Q2(R1) guidelines for method validation (precision <2% RSD) .
Q. How are metabolic pathways elucidated?
- Microsomal Incubation : Human liver microsomes (HLM) with NADPH cofactor identify phase I metabolites (e.g., demethylation at methoxyphenyl) .
- CYP Inhibition Assays : Use fluorescent substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess enzyme interactions .
- Metabolite Profiling : HRMS (Orbitrap) detects glutathione adducts for reactive intermediate screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
